molecular formula C16H10N8 B14220847 2,2'-Bis(1,2,4-triazin-3-yl)-4,4'-bipyridine CAS No. 798551-10-7

2,2'-Bis(1,2,4-triazin-3-yl)-4,4'-bipyridine

Cat. No.: B14220847
CAS No.: 798551-10-7
M. Wt: 314.30 g/mol
InChI Key: DANNZCOMNVOTSC-UHFFFAOYSA-N
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Description

2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is a heterocyclic compound that features two triazine rings attached to a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine typically involves the reaction of 2,2’-bipyridine with triazine derivatives under controlled conditions. One common method involves the use of 1,2,4-triazine bisulfides tethered to poly(ethylene glycol) chains, which are then coupled with potassium cyanide. The reaction is carried out under high-dilution conditions to avoid unwanted intermolecular side products. After stirring the reaction mixture for 24 hours at room temperature, the desired product is obtained in good yield .

Industrial Production Methods

Industrial production methods for 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The triazine rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazine rings.

    Complexation Reactions: The bipyridine core can form coordination complexes with metal ions, which is a key feature in its applications in coordination chemistry.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Metal Ions: Metal ions such as copper, nickel, and palladium are commonly used in complexation reactions with the bipyridine core.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

    Coordination Complexes: The bipyridine core forms stable coordination complexes with metal ions, which can be used in catalysis and materials science.

Scientific Research Applications

2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine primarily involves its ability to form stable coordination complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler analogue that lacks the triazine rings but shares the bipyridine core.

    1,2,4-Triazine Derivatives: Compounds that contain the triazine ring but lack the bipyridine core.

Uniqueness

2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is unique due to the combination of the bipyridine core and triazine rings, which allows it to participate in both substitution and complexation reactions. This dual functionality makes it a versatile compound in various fields of research.

Properties

CAS No.

798551-10-7

Molecular Formula

C16H10N8

Molecular Weight

314.30 g/mol

IUPAC Name

3-[4-[2-(1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-1,2,4-triazine

InChI

InChI=1S/C16H10N8/c1-3-17-13(15-19-5-7-21-23-15)9-11(1)12-2-4-18-14(10-12)16-20-6-8-22-24-16/h1-10H

InChI Key

DANNZCOMNVOTSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=CC(=NC=C2)C3=NC=CN=N3)C4=NC=CN=N4

Origin of Product

United States

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